molecular formula C24H21NO4S B2926326 (2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxy-2H-chromen-2-imine CAS No. 1322302-76-0

(2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxy-2H-chromen-2-imine

Cat. No.: B2926326
CAS No.: 1322302-76-0
M. Wt: 419.5
InChI Key: GMUUGPKZMMXHDL-IZHYLOQSSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxy-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base like pyridine.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction using 2,4-dimethylphenylamine.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxy-2H-chromen-2-imine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the chromene core can modulate biological activities through its aromatic structure. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-2H-chromen-2-imine: Lacks the methoxy group.

    (2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-hydroxy-2H-chromen-2-imine: Contains a hydroxy group instead of a methoxy group.

Uniqueness

(2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxy-2H-chromen-2-imine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxy-2H-chromen-2-imine , often referred to as a chromen derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a chromen backbone with various functional groups that may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The compound's structure is characterized by:

  • A chromen backbone , which is a bicyclic structure known for various biological activities.
  • A benzenesulfonyl group that may enhance solubility and biological interactions.
  • An N-(2,4-dimethylphenyl) moiety that might influence receptor binding and activity.
  • An 8-methoxy group , which can modulate the compound's reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that chromen derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxic Activity : Studies have shown that related compounds demonstrate IC50 values ranging from 7 to 24 µM against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines . The specific mechanisms of action often involve the inhibition of key enzymes or pathways associated with cancer progression.
Cell LineIC50 (µM)Reference
HCT-1167 - 11
MCF-715 - 24
HeLa11 - 18

Antimicrobial Activity

Chromene derivatives have also been evaluated for their antimicrobial properties. Although specific data on this compound is limited, related compounds have shown promising activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of chromene derivatives is another area of interest. Compounds within this class have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Computational studies have suggested that modifications in the substituents on the chromen core significantly affect their potency and selectivity for biological targets. For example:

  • The presence of electron-donating groups enhances activity by stabilizing transition states during enzyme interactions.
  • Variations in the sulfonyl group can influence binding affinity to target proteins.

Case Studies

  • Cytotoxicity Assessment : A study conducted on a series of benzenesulfonamide derivatives revealed that modifications similar to those in this compound resulted in enhanced cytotoxicity against breast and colon cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have indicated favorable binding interactions between chromene derivatives and key targets such as estrogen receptors, suggesting potential applications in hormone-related cancers .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-8-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-12-13-20(17(2)14-16)25-24-22(30(26,27)19-9-5-4-6-10-19)15-18-8-7-11-21(28-3)23(18)29-24/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUUGPKZMMXHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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